molecular formula C16H17N3O2 B1506854 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile CAS No. 911826-04-5

3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile

Cat. No.: B1506854
CAS No.: 911826-04-5
M. Wt: 283.32 g/mol
InChI Key: YRYPIFDYJXOLSM-UHFFFAOYSA-N
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Description

“3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile” is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol. It is closely related to other compounds such as “4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid” and "3,4-Dimethoxyphenethylamine" .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . The exact structure would depend on the arrangement of atoms and the presence of functional groups in the molecule.

Properties

IUPAC Name

3-amino-4-[(2,4-dimethoxyphenyl)methylamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-13-5-4-12(16(8-13)21-2)10-19-15-6-3-11(9-17)7-14(15)18/h3-8,19H,10,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYPIFDYJXOLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=C(C=C(C=C2)C#N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717982
Record name 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911826-04-5
Record name 3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(2,4-dimethoxybenzylamino)-3-nitrobenzonitrile (4.54 g) in THF (400 mL) was treated with a solution of sodium hydrosulfite (20 g) and sodium bicarbonate (10 g) in distilled water (350 mL). Enough methanol was immediately added (50 mL) to maintain a homogeneous solution. After 15 minutes, EtOAc (500 mL) and saturated aqueous NaCl (500 mL) were added and the organic layer was separated. The aqueous layer was extracted again with 400 mL EtOAc. The combined organic layers were washed with saturated aqueous NaCl (500 mL) and separated. The organic phase was dried over Na2SO4, filtered, and concentrated in vacuo to provide 4.33 g of the title compound.
Name
4-(2,4-dimethoxybenzylamino)-3-nitrobenzonitrile
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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